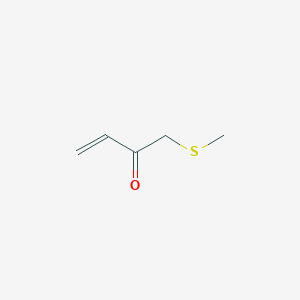
1-(Methylsulfanyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the methylthiol on the butenone.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butenones.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 3-(Methylsulfanyl)propanal
- 4-(Methylsulfanyl)butan-2-one
- 2-(Methylsulfanyl)ethanol
Comparison: 1-(Methylsulfanyl)but-3-en-2-one is unique due to its butenone backbone, which imparts distinct chemical reactivity compared to similar compounds with different carbon chain lengths or functional groups. Its specific structure allows for unique interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C5H8OS |
|---|---|
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
1-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H8OS/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
OKFZUFDPRVYSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


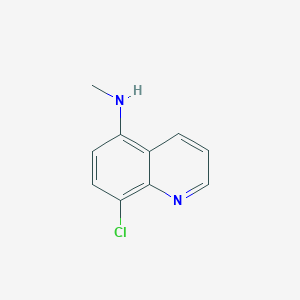

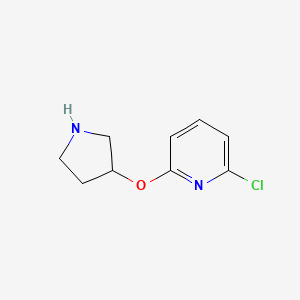
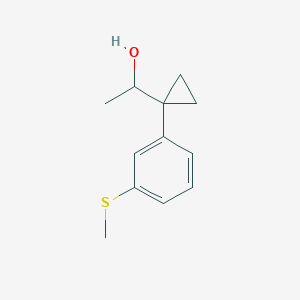
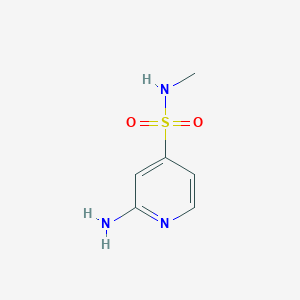
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
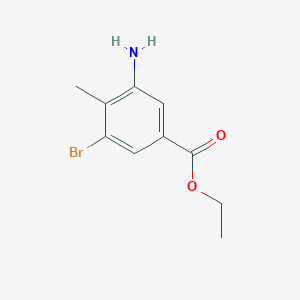

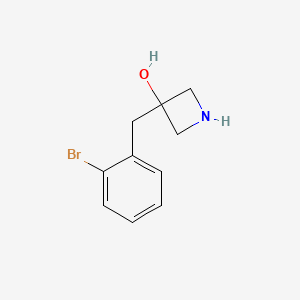
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)
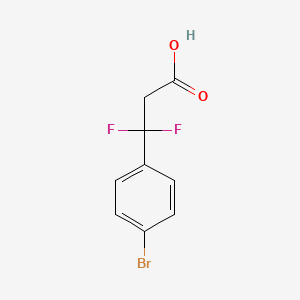

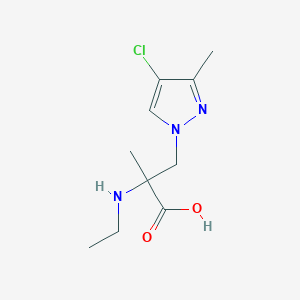
methyl}prop-2-enamide](/img/structure/B13547329.png)
